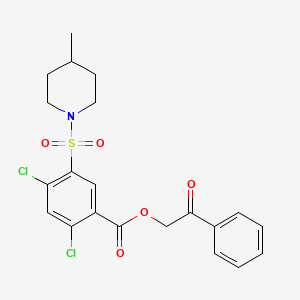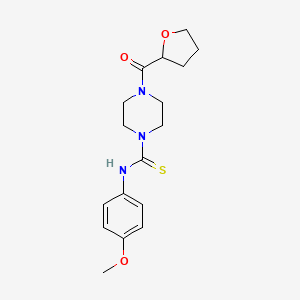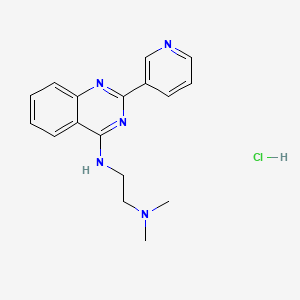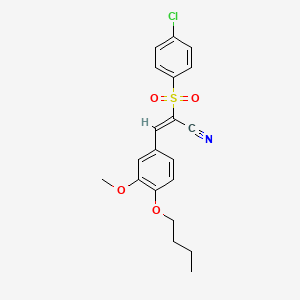![molecular formula C21H22NO2P B3961638 Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate](/img/structure/B3961638.png)
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate
Vue d'ensemble
Description
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate is an organophosphorus compound with a complex structure that includes phenyl and ethyl groups attached to a phosphinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate can be synthesized through a multi-step process involving the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require controlled conditions, including specific temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts, to proceed efficiently.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted aromatic compounds
Applications De Recherche Scientifique
Ethyl phenyl[phenyl(phenylamino)methyl]phosphinate has several scientific research applications:
Mécanisme D'action
The mechanism by which ethyl phenyl[phenyl(phenylamino)methyl]phosphinate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately affecting the biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl phenyl[phenyl(phenylamino)methyl]phosphinate include:
Phenylphosphinic acid: A simpler phosphinic acid derivative with similar reactivity.
Diphenylphosphinic acid: Another phosphinic acid derivative with two phenyl groups.
Ethyl phenylphosphinate: A related compound with a simpler structure.
Uniqueness
This compound is unique due to its complex structure, which includes multiple phenyl groups and an ethyl group attached to the phosphinate moiety.
Propriétés
IUPAC Name |
N-[[ethoxy(phenyl)phosphoryl]-phenylmethyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO2P/c1-2-24-25(23,20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22-19-14-8-4-9-15-19/h3-17,21-22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEKMJBLJQAMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961557.png)

![2-amino-1-(4-bromo-2-fluorophenyl)-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961572.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3961579.png)


![3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3961590.png)
![13-tert-butyl-3-ethylsulfanyl-7-methyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B3961603.png)

![17-(4-bromo-2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3961630.png)
![4-{1-[(2-Nitrophenyl)sulfonyl]propan-2-yl}morpholine](/img/structure/B3961645.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide](/img/structure/B3961658.png)
![N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine](/img/structure/B3961661.png)
![[5-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-2-furyl]methanol trifluoroacetate (salt)](/img/structure/B3961665.png)
